The compound 1-(4-(7-(6-Amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-((1-methylpyrrolidin-2-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)prop-2-en-1-one, also known as divarasib (INN), is a synthetic organic compound that functions as a covalent inhibitor targeting oncogenic KRAS G12C. This compound has garnered attention due to its potential applications in cancer treatment, particularly in inhibiting specific mutations associated with various malignancies.
Divarasib was developed as part of a series of compounds aimed at targeting the KRAS G12C mutation, which is prevalent in several cancers, including lung and colorectal cancers. The compound's structure was revealed at the American Association for Cancer Research (AACR) spring meeting in 2022 and is protected under patent US11236068B2 . It belongs to a class of synthetic organic compounds characterized by complex heterocyclic structures.
The synthesis of divarasib involves multiple steps, focusing on the construction of its intricate molecular framework. Key steps include:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
Divarasib features a complex structure with several functional groups, including:
The molecular formula is , with a molecular weight of approximately 460.93 g/mol. Its structural representation can be visualized using chemical drawing software or databases such as PubChem .
Divarasib undergoes various chemical reactions that are essential for its activity:
Divarasib acts by irreversibly binding to the KRAS G12C mutant protein. This binding locks KRAS into its inactive GDP-bound state, preventing downstream signaling pathways that promote tumor growth and survival. The mechanism involves:
This targeted approach is crucial in treating cancers driven by KRAS mutations, offering a novel therapeutic strategy .
Divarasib has significant potential applications in oncology:
The ongoing research into divarasib's efficacy and safety profiles continues to expand its potential applications within clinical oncology .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: